N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine
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Overview
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is known for its photoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the coupling with glycyl-beta-alanine. The reaction conditions often include the use of N,N’-carbonyldiimidazole as a coupling agent to activate the carboxylic acid . The reaction is carried out under mild conditions to ensure the stability of the chromen-7-yl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromen-7-yl moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine involves its interaction with various molecular targets. The chromen-7-yl moiety can intercalate with DNA, inhibiting the activity of enzymes like DNA gyrase, which is crucial for bacterial replication . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: Similar structure but with glycine instead of beta-alanine.
4-methyl-7-ethoxy-2H-chromen-2-one: A simpler coumarin derivative with different substituents.
Uniqueness
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-beta-alanine is unique due to its combination of photoactive properties and biological activities. The presence of the chromen-7-yl moiety enhances its ability to interact with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N2O7 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H18N2O7/c1-10-6-17(24)26-13-7-11(2-3-12(10)13)25-9-15(21)19-8-14(20)18-5-4-16(22)23/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
ZNUOMPYWWRGCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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